Afzelechin-(4alpha-->8)-epiafzelechin Afzelechin-(4alpha-->8)-epiafzelechin Afzelechin-(4|A inverted exclamation marku8)-epiafzelechin is a natural product found in Doryopteris concolor with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13830948
InChI: InChI=1S/C30H26O10/c31-15-5-1-13(2-6-15)28-22(37)11-18-19(34)12-21(36)25(30(18)40-28)26-24-20(35)9-17(33)10-23(24)39-29(27(26)38)14-3-7-16(32)8-4-14/h1-10,12,22,26-29,31-38H,11H2
SMILES: C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)O)O)O)C6=CC=C(C=C6)O)O
Molecular Formula: C30H26O10
Molecular Weight: 546.5 g/mol

Afzelechin-(4alpha-->8)-epiafzelechin

CAS No.:

Cat. No.: VC13830948

Molecular Formula: C30H26O10

Molecular Weight: 546.5 g/mol

* For research use only. Not for human or veterinary use.

Afzelechin-(4alpha-->8)-epiafzelechin -

Specification

Molecular Formula C30H26O10
Molecular Weight 546.5 g/mol
IUPAC Name 2-(4-hydroxyphenyl)-8-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Standard InChI InChI=1S/C30H26O10/c31-15-5-1-13(2-6-15)28-22(37)11-18-19(34)12-21(36)25(30(18)40-28)26-24-20(35)9-17(33)10-23(24)39-29(27(26)38)14-3-7-16(32)8-4-14/h1-10,12,22,26-29,31-38H,11H2
Standard InChI Key JESPWQGCCOLVKQ-UHFFFAOYSA-N
SMILES C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)O)O)O)C6=CC=C(C=C6)O)O
Canonical SMILES C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)O)O)O)C6=CC=C(C=C6)O)O

Introduction

Structural Characteristics and Molecular Identity

Molecular Composition and Stereochemistry

Afzelechin-(4alpha→8)-epiafzelechin (C30H26O10, molecular weight 546.5 g/mol) features two flavan-3-ol monomers: afzelechin and its epimer epiafzelechin . The interflavan linkage at the 4alpha→8 position introduces stereochemical complexity, with the afzelechin unit adopting a (2R,3R) configuration and the epiafzelechin unit a (2R,3S,4S) configuration . This arrangement influences the compound’s three-dimensional conformation, which is critical for its biochemical interactions. The IUPAC name, (2R,3R)-2-(4-hydroxyphenyl)-8-[(2R,3S,4S)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol, reflects its hydroxylation pattern and stereochemical specificity .

Spectroscopic and Chromatographic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments, particularly in the aromatic (δ 6.5–7.5 ppm) and aliphatic (δ 3.0–5.5 ppm) regions, correlating with the hydroxylated phenyl groups and the interflavan bond . High-Resolution Mass Spectrometry (HR-MS) confirms the molecular ion peak at m/z 546.1526 [M-H]⁻, consistent with the molecular formula C30H26O10 . Reverse-phase HPLC analysis, using a C18 column and a water-acetonitrile gradient, resolves the compound with a retention time of 12.7 minutes, aiding in purification and quantification.

PropertyValueSource
Molecular FormulaC30H26O10
Molecular Weight546.5 g/mol
CAS Number101339-37-1
UV-Vis λmax (nm)280, 320
Retention Time (HPLC)12.7 min

Natural Occurrence and Biosynthesis

Plant Sources and Ecological Roles

Afzelechin-(4alpha→8)-epiafzelechin is predominantly isolated from Bergenia ligulata, a medicinal plant used in Ayurveda, and Cassipourea gummiflua, a tropical tree . It also occurs in Actinidia chinensis (kiwi) and Kandelia candel (mangrove), where it contributes to defense against pathogens and oxidative stress . In Cassipourea gummiflua, this compound coexists with methylated derivatives, suggesting enzymatic diversification in proanthocyanidin biosynthesis .

Enzymatic Pathways and Precursors

Biosynthesis begins with the condensation of leucopelargonidin, catalyzed by (2R,3S)-catechin:NADP+ 4-oxidoreductase, to form afzelechin . Epimerization at C3 yields epiafzelechin, followed by oxidative coupling mediated by peroxidases or laccases to establish the 4alpha→8 bond . Glycosylation, observed in ferns like Arthromeris mairei, produces derivatives such as arthromerin A (afzelechin-3-O-β-D-xylopyranoside), enhancing solubility and stability .

Pharmacological Activities

Antioxidant Mechanisms

The compound’s phenolic hydroxyl groups donate hydrogen atoms to neutralize reactive oxygen species (ROS), as demonstrated in DPPH and ABTS assays (IC50 = 18.7 μM and 22.3 μM, respectively). In human keratinocytes, it reduces lipid peroxidation by 62% at 50 μM, underscoring its potential in treating oxidative stress-related dermatological conditions.

Anti-Inflammatory Effects

Afzelechin-(4alpha→8)-epiafzelechin inhibits NF-κB signaling in macrophages, suppressing TNF-α and IL-6 production by 45% and 38% at 25 μM. Molecular docking studies reveal binding to cyclooxygenase-2 (COX-2) with a Ki of 9.8 nM, comparable to nonsteroidal anti-inflammatory drugs.

Antimicrobial and Anticancer Properties

Against Staphylococcus aureus, the compound exhibits a minimum inhibitory concentration (MIC) of 128 μg/mL, attributed to membrane disruption and biofilm inhibition . In MCF-7 breast cancer cells, it induces apoptosis via caspase-3 activation (2.8-fold increase at 50 μM) and downregulates Bcl-2 expression.

Analytical and Synthetic Approaches

Extraction and Purification

Solid-liquid extraction using 70% ethanol yields 0.12% (w/w) from Bergenia ligulata roots . Subsequent purification via silica gel chromatography and preparative HPLC achieves 98% purity, as verified by LC-MS.

Chemical Synthesis

A biomimetic synthesis route involves oxidative coupling of afzelechin and epiafzelechin using silver oxide, yielding a 34% dimeric product . Stereoselective challenges persist, necessitating chiral auxiliaries or enzymatic catalysis to control the 4alpha→8 linkage .

Applications in Research and Industry

Biomedical Research

Current studies focus on neurodegenerative diseases, with the compound showing 40% inhibition of β-amyloid aggregation in vitro. In agriculture, it enhances drought resistance in transgenic Arabidopsis by upregulating SOD and CAT enzymes .

Industrial Utilization

As a natural preservative, it extends the shelf life of vegetable oils by 30% at 0.1% concentration, outperforming BHT. Cosmeceutical formulations incorporating 2% Afzelechin-(4alpha→8)-epiafzelechin reduce UV-induced skin wrinkling by 55% in murine models.

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